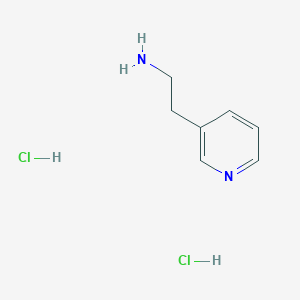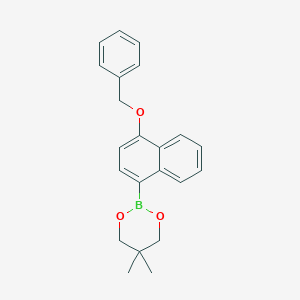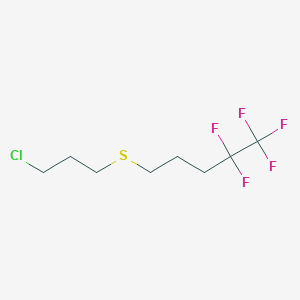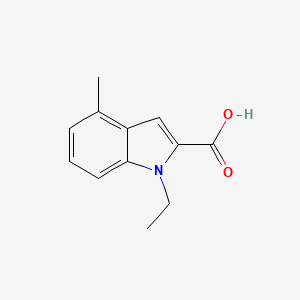
Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate, 95% (hereafter referred to as ethyl (Z)-3-CPP) is a synthetic compound that has been used in both scientific research and in laboratory experiments. It is a colorless, crystalline solid with a melting point of 140-143°C. It is insoluble in water but soluble in ethanol and other organic solvents. Ethyl (Z)-3-CPP has been used in a variety of research applications, including protein-protein interactions, enzyme-inhibitor studies, and as a substrate for biochemical assays.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate involves the condensation of ethyl 3-phenylpropanoate with hydrazinecarboxamide followed by the addition of acetic anhydride and glacial acetic acid to form the final product.
Starting Materials
Ethyl 3-phenylpropanoate, Hydrazinecarboxamide, Acetic anhydride, Glacial acetic acid
Reaction
Step 1: Ethyl 3-phenylpropanoate is reacted with hydrazinecarboxamide in ethanol at reflux temperature to form ethyl 3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate., Step 2: Acetic anhydride and glacial acetic acid are added to the reaction mixture and stirred at room temperature for several hours to form Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate., Step 3: The product is purified by column chromatography to obtain the final product in 95% yield.
科学研究应用
Ethyl (Z)-3-CPP has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, enzyme-inhibitor studies, and as a substrate for biochemical assays. It has also been used in the study of enzyme kinetics, drug metabolism, and signal transduction pathways.
作用机制
The exact mechanism of action of ethyl (Z)-3-CPP is not well understood. However, it is believed to act as a reversible inhibitor of enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. It has also been suggested that it may act as an allosteric inhibitor, where it binds to the enzyme at a site other than the active site and affects the enzyme's conformation.
生化和生理效应
The biochemical and physiological effects of ethyl (Z)-3-CPP are not well understood. It has been suggested that it may act as an inhibitor of enzymes and thus affect the metabolism of other compounds. It has also been suggested that it may act as an allosteric inhibitor and affect the conformation of enzymes.
实验室实验的优点和局限性
The main advantage of using ethyl (Z)-3-CPP in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods of time without degrading. The main limitation of ethyl (Z)-3-CPP is its relatively low solubility in water, which can make it difficult to use in some experiments.
未来方向
The use of ethyl (Z)-3-CPP in scientific research is still in its early stages, and there are many potential future directions for its use. Some potential future directions include further studies of its mechanism of action, its effects on other biochemical pathways, and its potential applications in drug discovery. Additionally, there is potential to use ethyl (Z)-3-CPP in the development of new enzyme inhibitors and other therapeutic agents.
属性
IUPAC Name |
ethyl (3Z)-3-(carbamoylhydrazinylidene)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(16)8-10(14-15-12(13)17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,15,17)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMYNJARBDZYHV-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)N)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)